molecular formula C12H10ClNO2 B6204972 methyl 2-chloro-3-methylquinoline-6-carboxylate CAS No. 1890295-17-6

methyl 2-chloro-3-methylquinoline-6-carboxylate

Cat. No.: B6204972
CAS No.: 1890295-17-6
M. Wt: 235.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-methylquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The quinoline scaffold is a prominent structure in many natural and synthetic compounds, making it a valuable target for chemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3-methylquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methylquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

Methyl 2-chloro-3-methylquinoline-6-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including malaria, tuberculosis, and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Methyl 2-chloro-3-methylquinoline-6-carboxylate can be compared with other quinoline derivatives such as:

    2-Chloroquinoline-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic compounds.

    6-Methoxyquinoline-3-carboxaldehyde: Utilized in the preparation of biologically active molecules.

    Quinolinyl-pyrazoles: Studied for their pharmacological activities, including anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

1890295-17-6

Molecular Formula

C12H10ClNO2

Molecular Weight

235.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.